2-[(Dimethylamino)methyl]-4-fluoroaniline
Overview
Description
2-[(Dimethylamino)methyl]-4-fluoroaniline: is an organic compound with the molecular formula C9H13FN2 It is a derivative of aniline, where the amino group is substituted with a dimethylaminomethyl group and a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]-4-fluoroaniline typically involves the reaction of 4-fluoronitrobenzene with formaldehyde and dimethylamine. The process begins with the reduction of 4-fluoronitrobenzene to 4-fluoroaniline, followed by a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(Dimethylamino)methyl]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions include various substituted aniline derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 2-[(Dimethylamino)methyl]-4-fluoroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to evaluate their efficacy and safety in treating various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The fluorine atom increases its metabolic stability and binding affinity to certain enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
4-Fluoroaniline: Lacks the dimethylaminomethyl group, resulting in different chemical and biological properties.
2-[(Dimethylamino)methyl]aniline: Similar structure but without the fluorine atom, affecting its reactivity and applications.
N,N-Dimethylaniline: Lacks both the fluorine and the dimethylaminomethyl group, leading to distinct chemical behavior.
Uniqueness: 2-[(Dimethylamino)methyl]-4-fluoroaniline is unique due to the presence of both the dimethylaminomethyl group and the fluorine atom. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYJKNGANRTDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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